[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride
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Overview
Description
[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride is a chemical compound with the molecular formula C10H15ClO3S. It is known for its unique bicyclic structure, which includes a ketone and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride typically involves the reaction of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thiols.
Reduction: Formation of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanol.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride involves the reactivity of its functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thiol derivatives.
Ketone Group: Can participate in nucleophilic addition reactions, such as reduction to form alcohols.
Comparison with Similar Compounds
[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride can be compared with similar compounds:
[(1S,4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid: Similar bicyclic structure but with an additional ketone group, leading to different reactivity and applications.
[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride: Stereoisomer with different spatial arrangement, affecting its reactivity and interactions.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various chemical reactions and scientific research.
Properties
Molecular Formula |
C10H15ClO3S |
---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
BGABKEVTHIJBIW-OIBJUYFYSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
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